![molecular formula C11H13NO B14313460 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile CAS No. 116415-15-7](/img/structure/B14313460.png)
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile is a compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety. This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s reactivity and interactions with other molecules. The presence of a nitrile group and a ketone group further adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile can be achieved through various synthetic routes. One common method involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild and operationally simple conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the process is economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The presence of the ketone group allows for potential oxidation reactions.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can reduce the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the ketone group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group results in primary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core and are used in similar applications.
Camphor: Another bicyclic compound with a ketone group, used in medicinal and industrial applications.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile is unique due to the combination of its bicyclic structure with both a nitrile and a ketone group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
116415-15-7 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-(1-bicyclo[2.2.1]heptanyl)-4-oxobut-2-enenitrile |
InChI |
InChI=1S/C11H13NO/c12-7-1-2-10(13)11-5-3-9(8-11)4-6-11/h1-2,9H,3-6,8H2 |
InChI-Schlüssel |
FLPQUMUDIMOXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C2)C(=O)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


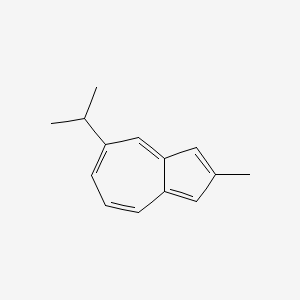

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
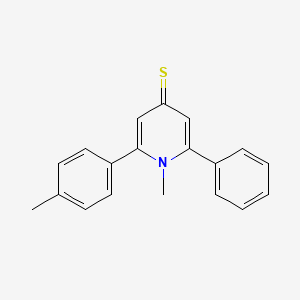

![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
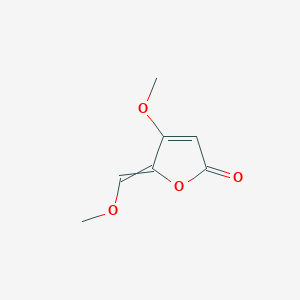

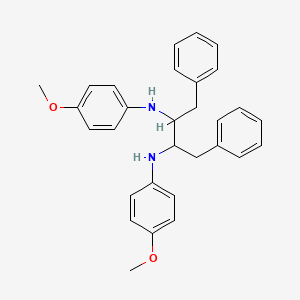
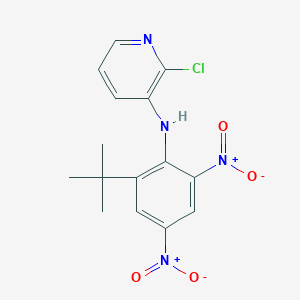
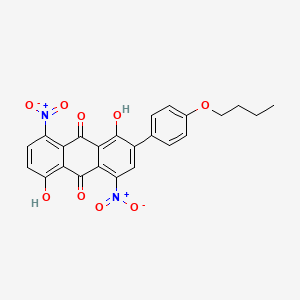
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
